N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O5S2/c1-7-13(8(2)23-15-7)24(19,20)16-10-6-12-11(5-9(10)14)17(3)25(21,22)18(12)4/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQTCHSSNHQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group and a thiadiazole moiety. The molecular formula is with a molecular weight of approximately 357.36 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 357.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| CAS Number | To be determined |
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar sulfonamide derivatives. These compounds have shown effectiveness against various bacterial strains by disrupting folate synthesis pathways. The specific compound may exhibit comparable activity due to its structural similarities.
Antitumor Activity
Preliminary research suggests that compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of isoxazole have been reported to induce apoptosis in glioblastoma cells through the activation of caspase pathways.
A study by Da Silva et al. (2020) demonstrated that thiazolidinone derivatives exhibited significant anti-glioma activity and cytotoxicity against various cancer cell lines, suggesting potential parallels for the compound under consideration .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of a related compound.
- Method : In vitro assays were conducted on MDA-MB-231 and HCT116 cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Case Study on Antibacterial Efficacy :
- Objective : To assess the antibacterial properties against resistant strains.
- Method : Disk diffusion and MIC assays were performed.
- Results : The compound showed significant inhibition zones and low MIC values against Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Key comparisons include:
Substituent Effects on the Benzo[c]thiadiazole Core
Fluorine vs. Halogen Substitutions :
The 6-fluoro substituent on the benzo[c]thiadiazole core distinguishes it from analogs like N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide (CAS 2034335-47-0), which retains fluorine but features a thiazole-carboxamide group . Fluorine’s electronegativity enhances binding precision compared to bulkier halogens (e.g., bromine or chlorine) in compounds like thifluzamide, a pesticide with a trifluoromethoxy group .- Methyl Groups: The 1,3-dimethyl groups on the thiadiazole ring may reduce metabolic oxidation compared to non-methylated analogs. For example, 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS 2034454-96-9) uses ethyl and thiophene groups, which increase hydrophobicity but may reduce target affinity .
Heterocyclic Moieties: Isoxazole vs. Thiazole/Thiadiazole
- Isoxazoles also exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to oxidative degradation .
- Comparison with Thiazole Derivatives: Thiazole-containing analogs, such as N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide (), demonstrate that thiazole’s sulfur atom can engage in hydrogen bonding or π-π stacking, which the oxygen in isoxazole cannot replicate. This difference may influence target selectivity .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-(6-fluoro...sulfonamide, and how can reaction conditions be optimized?
- The compound’s synthesis likely involves multi-step reactions, including cyclization and sulfonamide coupling. For example, analogous sulfonamide-thiadiazole derivatives are synthesized via condensation of intermediates (e.g., sodium azide with tetrazolyl precursors) in tetrahydrofuran, followed by purification via column chromatography . Optimization requires adjusting stoichiometry, solvent polarity (e.g., acetonitrile or DMF), and reaction time (e.g., 1–3 minutes under reflux for cyclization steps) to minimize side products . Yield improvements may involve catalytic iodine and triethylamine to promote sulfur elimination during cyclization .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR resolves aromatic protons and heterocyclic substituents (e.g., fluoro and dimethyl groups). IR spectroscopy identifies sulfonamide (S=O at ~1350 cm⁻¹) and isoxazole (C=N at ~1600 cm⁻¹) functional groups. Mass spectrometry confirms molecular weight, while elemental analysis validates purity (>95% C, H, N, S content) . For crystalline intermediates, X-ray diffraction provides unambiguous confirmation of bond angles and stereochemistry, as demonstrated in analogous thiadiazole-triazine hybrids .
Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?
- Follow standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Molecular docking against bacterial targets (e.g., dihydrofolate reductase) can prioritize compounds for testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiadiazole hybrids?
- Discrepancies may arise from variations in assay conditions (e.g., pH-dependent solubility or strain-specific resistance). Validate activity via dose-response curves across multiple cell lines or microbial strains. Use metabolomic profiling to identify off-target effects and chemoinformatics tools (e.g., molecular dynamics simulations) to assess binding stability .
Q. What strategies are effective for elucidating the mechanism of action of this compound in anticancer or antimicrobial contexts?
- Employ transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment. Flow cytometry can quantify apoptosis (Annexin V/PI staining) or cell cycle arrest. For antimicrobial targets, competitive binding assays with radiolabeled substrates (e.g., ³H-folic acid for DHFR inhibition) clarify enzyme inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
- Modify substituents systematically (e.g., replacing fluorine with chloro or methyl groups) and evaluate changes in logP (HPLC-based hydrophobicity index) and metabolic stability (microsomal assays). Correlate substituent electronegativity with membrane permeability using Caco-2 cell monolayers . Computational models (e.g., QSAR) predict bioavailability .
Q. What experimental designs are critical for validating the compound’s selectivity toward therapeutic targets versus off-target toxicity?
- Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity across 100+ kinases. For cytotoxicity, compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293). In vivo zebrafish models enable rapid toxicity screening (e.g., LC₅₀ and teratogenicity) before murine studies .
Methodological Considerations
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Implement DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, stirring rate). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Pilot-scale reactions (1–10 L) with controlled crystallization (anti-solvent addition) ensure consistent polymorph formation .
Q. What statistical approaches are recommended for analyzing contradictory data in dose-response studies?
- Apply mixed-effects models to account for inter-experiment variability. Use Bland-Altman plots to assess agreement between replicates. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) and Bayesian hierarchical modeling improve robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
